

Application Note: 4-Ethyl-3,4-dimethyloctane as a Chromatographic Standard

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Compound of Interest

Compound Name: **4-Ethyl-3,4-dimethyloctane**

Cat. No.: **B14551520**

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Introduction

4-Ethyl-3,4-dimethyloctane is a branched-chain alkane with the molecular formula C₁₂H₂₆. [1][2] Its well-defined structure and chemical properties make it a suitable candidate for use as a chromatographic standard in the analysis of complex hydrocarbon mixtures. This application note provides a detailed protocol for its use in gas chromatography (GC), particularly for the qualitative and quantitative analysis of branched alkanes in various matrices. Branched alkanes are common components in petroleum products, environmental samples, and biological extracts.[3][4][5] The accurate identification and quantification of these compounds are crucial for quality control, environmental monitoring, and various research applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a standard is essential for its effective use.

Property	Value	Reference
Molecular Formula	C12H26	[1] [2]
Molecular Weight	170.33 g/mol	[1] [2]
CAS Number	62183-60-2	[1] [2]
IUPAC Name	4-ethyl-3,4-dimethyloctane	[1]
Boiling Point	Not explicitly available, but expected to be in the range of other C12 alkanes.	
Solubility	Soluble in nonpolar organic solvents (e.g., hexane, heptane).	

Principle of Application

In gas chromatography, the retention time of a compound is a characteristic feature under a specific set of analytical conditions. **4-Ethyl-3,4-dimethyloctane** can be used as an internal or external standard. As an internal standard, a known amount is added to the sample to be analyzed. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification. This method helps to correct for variations in injection volume and detector response. As an external standard, a calibration curve is generated by injecting known concentrations of **4-Ethyl-3,4-dimethyloctane**, and the concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

The use of a branched alkane standard like **4-Ethyl-3,4-dimethyloctane** is particularly advantageous when analyzing samples containing a complex mixture of isomeric alkanes, as it can aid in the tentative identification of other branched compounds based on relative retention times.[\[6\]](#)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the analysis of branched alkanes using **4-Ethyl-3,4-dimethyloctane** as a standard. Optimization of these parameters may be necessary for specific applications.[\[7\]](#)

1. Standard and Sample Preparation:

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **4-Ethyl-3,4-dimethyloctane** and dissolve it in 10 mL of n-hexane in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with n-hexane to concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation: Dissolve a known amount of the sample in n-hexane. If using as an internal standard, add a known amount of the **4-Ethyl-3,4-dimethyloctane** stock solution to the sample.

2. GC-MS Instrumentation and Conditions:

Parameter	Recommended Setting	Rationale
Gas Chromatograph	Agilent 8890 GC or equivalent	Provides precise temperature and flow control.
Mass Spectrometer	Agilent 5977B MS or equivalent	Enables confident compound identification.
Column	HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column	Good selectivity for non-polar alkanes. [7]
Carrier Gas	Helium or Hydrogen	Inert carrier gas.
Flow Rate	1.0 mL/min (constant flow)	Optimal for column efficiency.
Injector Type	Split/Splitless	Versatile for different sample concentrations.
Injector Temperature	280 °C	Ensures complete vaporization of analytes. [7]
Injection Volume	1 µL	
Split Ratio	50:1 (can be adjusted based on concentration)	
Oven Program	Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 10 min)	Separates a wide range of alkanes. [7]
MS Source Temp.	230 °C	Standard for good ionization. [7]
MS Quad Temp.	150 °C	Typical setting for good mass filtering. [7]
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard for creating reproducible mass spectra.
Scan Range	m/z 40-550	Covers the expected mass range for alkane fragments. [7]

3. Data Analysis:

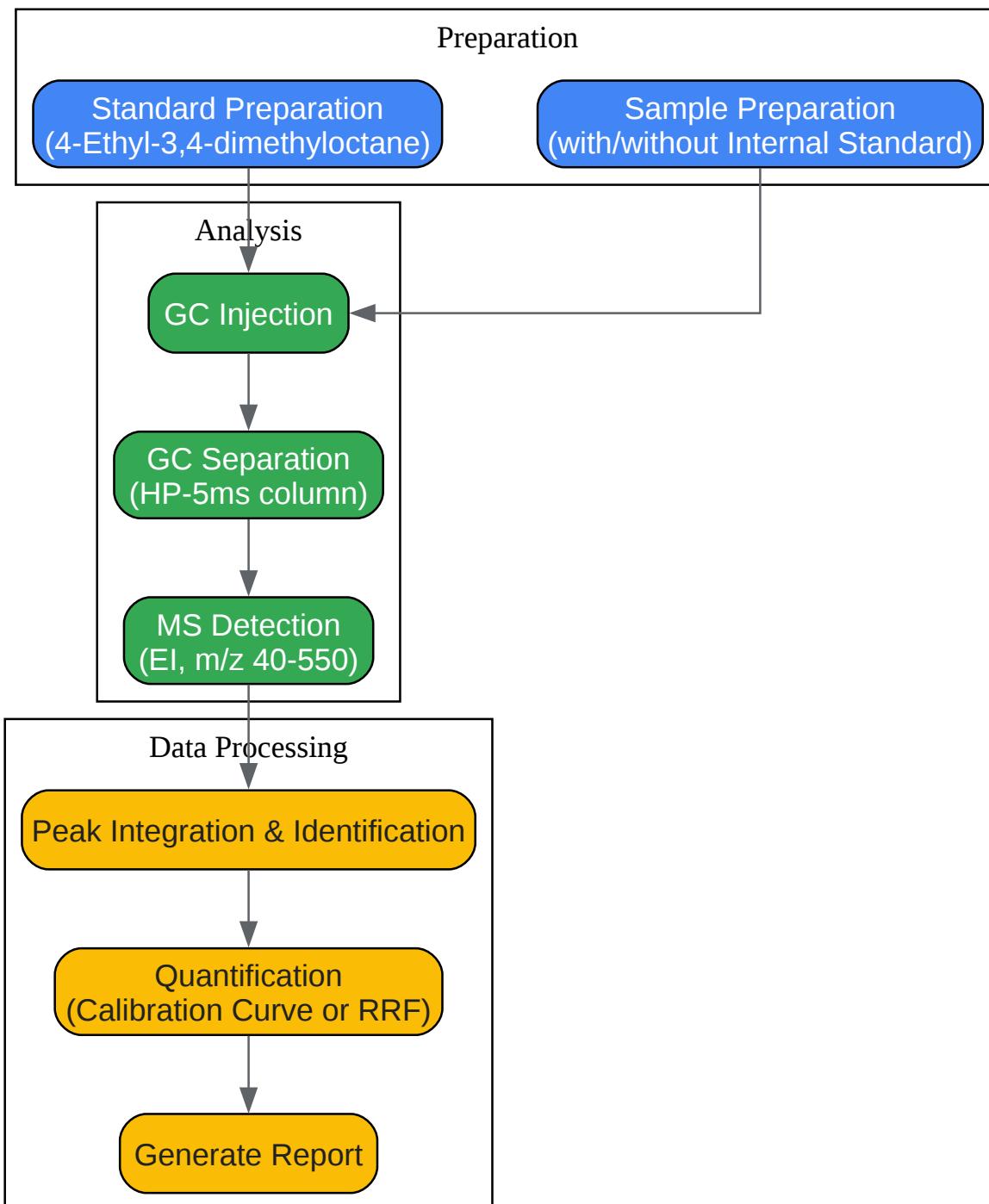
- Identification: The identity of **4-Ethyl-3,4-dimethyloctane** can be confirmed by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The characteristic fragment ions for alkanes are m/z 57, 71, and 85.[\[7\]](#)
- Quantification: For external standardization, plot a calibration curve of peak area versus concentration for the working standard solutions. For internal standardization, calculate the relative response factor (RRF) and use it to determine the concentration of the analyte.

Expected Quantitative Data

The following table summarizes the expected quantitative data for a mid-range concentration standard of **4-Ethyl-3,4-dimethyloctane** under the conditions described above. Actual values may vary depending on the specific instrument and conditions.

Parameter	Expected Value
Retention Time (min)	~12.5 - 13.5
Peak Area (arbitrary units)	Dependent on concentration and injection volume
Signal-to-Noise Ratio (S/N)	> 100 for a 10 µg/mL standard
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantification (LOQ)	~0.5 µg/mL
Linearity (R ²)	> 0.995 over the concentration range

Experimental Workflow Diagram



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Caption: Workflow for GC-MS analysis using **4-Ethyl-3,4-dimethyloctane** as a standard.

Troubleshooting

- Poor Peak Shape: Check for active sites in the liner or column. Ensure proper installation of the column.
- Shifting Retention Times: Ensure consistent oven temperature programming and carrier gas flow rate. Frequent calibration with the alkane standard is recommended.[8]
- Low Sensitivity: Check for leaks in the system. Clean the MS source.[7]

Conclusion

4-Ethyl-3,4-dimethyloctane is a valuable tool for analytical chemists working with complex hydrocarbon mixtures. Its use as a chromatographic standard can improve the accuracy and reliability of both qualitative and quantitative analyses of branched alkanes. The detailed protocol and workflow provided in this application note serve as a comprehensive guide for its implementation in the laboratory.

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